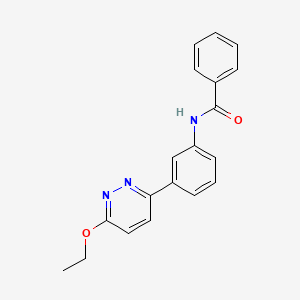
N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The reaction was performed using a superior and recoverable catalyst, resulting in low reaction times, a simple procedure, high yields, and an eco-friendly process .Molecular Structure Analysis
The molecular structure of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide is characterized by a benzamide derivative with a pyridazine moiety.Chemical Reactions Analysis
The synthesis of benzamides, including this compound, involves the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H17N3O2 and a molecular weight of 319.364.Applications De Recherche Scientifique
Synthesis and Antiviral Activities
A study outlined a new synthetic route to create benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the avian influenza virus, subtype H5N1. This research highlights the potential of benzamide compounds in developing antiviral agents, particularly against bird flu influenza, with compounds showing viral reduction rates between 65% to 85% (Hebishy et al., 2020).
Antimicrobial and Antifungal Properties
Another study synthesized a new class of benzamide derivatives, evaluating their efficacy as antimicrobials in vitro. Significant antibacterial and antifungal activities were observed among these compounds, with specific derivatives showing high effectiveness against bacteria and fungi. The study underscores the potential of benzamide compounds in antimicrobial applications (Priya et al., 2006).
Neuroleptic Activities
Research into benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines explored their potential as neuroleptics. Compounds within these series showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their application in treating psychosis (Iwanami et al., 1981).
Antioxidant Activity
The antioxidant properties of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were examined through X-ray diffraction, IR spectroscopy, and DFT calculations. This work indicates the potential for benzamide derivatives in antioxidant applications, contributing to their utility in addressing oxidative stress-related conditions (Demir et al., 2015).
Antiinflammatory and Analgesic Properties
Phthaloylimidoalkyl derivatives were studied for their anti-inflammatory and analgesic properties. Findings revealed significant inhibition of inflammation and pain, highlighting the therapeutic potential of benzamide compounds in treating inflammatory and pain conditions (Okunrobo & Usifoh, 2006).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUWPCWCEFGINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

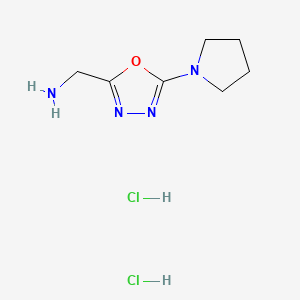
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)
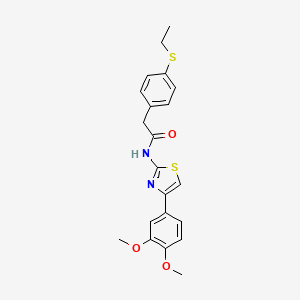
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)
![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)
![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)


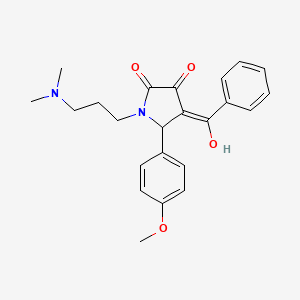
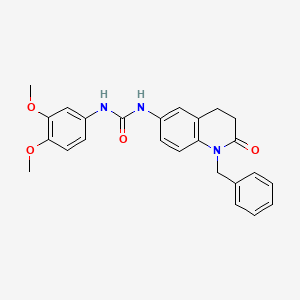
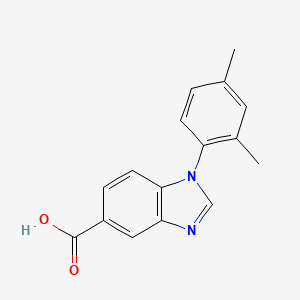
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)